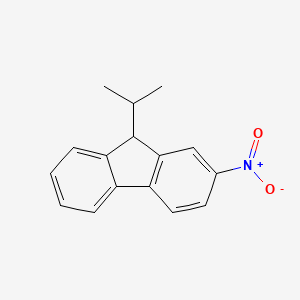

9-Isopropyl-2-nitro-9H-fluorene

CAS No.: 66009-04-9

Cat. No.: VC16051545

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66009-04-9 |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | 2-nitro-9-propan-2-yl-9H-fluorene |

| Standard InChI | InChI=1S/C16H15NO2/c1-10(2)16-14-6-4-3-5-12(14)13-8-7-11(17(18)19)9-15(13)16/h3-10,16H,1-2H3 |

| Standard InChI Key | NFPGPULJXGEQHD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

The fluorene backbone consists of two benzene rings fused to a central five-membered ring, creating a rigid planar structure. Substitutions at the 9-position (isopropyl) and 2-position (nitro) introduce steric and electronic modifications that influence reactivity and stability.

Molecular Formula and Weight

The molecular formula of 9-isopropyl-2-nitro-9H-fluorene is C₁₆H₁₇NO₂, derived from the parent fluorene structure (C₁₃H₁₀) with additions of an isopropyl group (-C₃H₇) and a nitro group (-NO₂). This yields a molecular weight of 263.32 g/mol, calculated as follows:

Comparatively, 2-nitrofluorene (C₁₃H₉NO₂) has a molecular weight of 211.22 g/mol , illustrating how alkyl substitutions increase molecular mass.

Electronic Effects of Substituents

The nitro group at the 2-position is a strong electron-withdrawing group, polarizing the aromatic system and increasing the acidity of adjacent hydrogen atoms. This electronic perturbation enhances susceptibility to nucleophilic substitution and redox reactions. The isopropyl group at the 9-position, being electron-donating through hyperconjugation, introduces steric hindrance that may limit rotational freedom and influence crystal packing .

Synthetic Pathways and Optimization

While no direct synthesis of 9-isopropyl-2-nitro-9H-fluorene is documented, analogous methods for nitrofluorenes provide a roadmap for its preparation.

Nitration of Fluorene Derivatives

Nitration typically involves treating fluorene with a nitrating agent (e.g., HNO₃/H₂SO₄). For 2-nitrofluorene, regioselectivity is achieved via electrophilic aromatic substitution, where the nitro group preferentially occupies the 2-position due to steric and electronic factors . Introducing an isopropyl group at the 9-position prior to nitration would require protective strategies to prevent undesired side reactions.

Alkylation at the 9-Position

9-Alkylation of fluorene is commonly performed using alkyl halides in the presence of a base. For example, 9-ethyl-2-nitro-9H-fluorene is synthesized by treating 2-nitrofluorene with ethyl bromide and potassium hydroxide. Adapting this method, isopropyl bromide could yield the target compound under similar conditions:

Proposed Reaction:

Oxidation and Functionalization

The patent CN100422128C describes the oxidation of 9-substituted fluorenes to 9-fluorenones using air and potassium hydroxide in tetrahydrofuran (THF) . While this method focuses on ketone formation, it highlights the stability of nitro groups under oxidative conditions—a critical consideration for synthesizing nitro-substituted derivatives.

Physicochemical Properties and Stability

Thermal Properties

-

Melting Point: Analogous nitrofluorenes exhibit melting points between 111–114°C . The bulkier isopropyl group may lower the melting point slightly due to reduced crystal lattice energy.

-

Boiling Point: Estimated at 320–340°C based on additive contributions from similar compounds .

Solubility and Partitioning

Nitrofluorenes are generally lipophilic, with solubility enhanced in polar aprotic solvents like THF or dimethylformamide (DMF). The isopropyl group further increases hydrophobicity, suggesting a logP (octanol-water partition coefficient) of ~4.2, comparable to 9-ethyl-2-nitro-9H-fluorene.

Applications and Biological Activity

Materials Science Applications

Fluorene derivatives are valued in organic electronics for their planar conjugated systems. The nitro group’s electron deficiency could make 9-isopropyl-2-nitro-9H-fluorene a candidate for n-type semiconductors, while the isopropyl group improves solubility for solution processing .

Future Research Directions

-

Synthetic Optimization: Developing catalytic methods for regioselective nitration and alkylation.

-

Biological Screening: Evaluating herbicidal and antimicrobial activity against resistant strains.

-

Environmental Impact: Assessing photodegradation pathways and metabolite toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume